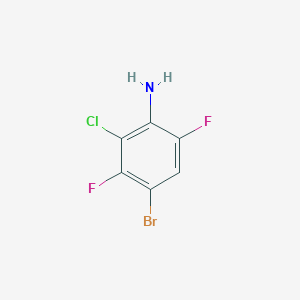

4-Bromo-2-chloro-3,6-difluoroaniline

Description

4-Bromo-2-chloro-3,6-difluoroaniline (C₆H₃BrClF₂N) is a halogenated aniline derivative featuring bromine, chlorine, and fluorine substituents on an aromatic benzene ring. This compound is structurally defined by:

- Amino group (-NH₂) at position 1 (IUPAC numbering).

- Bromine at position 4, chlorine at position 2, and fluorine at positions 3 and 6.

Notably, nomenclature discrepancies exist in literature. For example, the same molecular formula (C₆H₃BrClF₂N) is assigned to 6-Bromo-3-chloro-2,4-difluoroaniline (CAS 201849-12-9) in , reflecting differences in positional numbering conventions . This highlights the importance of verifying substituent positions using CAS numbers or structural diagrams.

Properties

Molecular Formula |

C6H3BrClF2N |

|---|---|

Molecular Weight |

242.45 g/mol |

IUPAC Name |

4-bromo-2-chloro-3,6-difluoroaniline |

InChI |

InChI=1S/C6H3BrClF2N/c7-2-1-3(9)6(11)4(8)5(2)10/h1H,11H2 |

InChI Key |

IBYOTPQVFHUVSY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)Cl)N)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 242.45 g/mol | |

| Purity | ≥98% (GC) | |

| Moisture | ≤0.5% | |

| Production Scale | Up to 223 kg |

The compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-deficient aromatic system and halogen reactivity .

Comparison with Similar Compounds

Structural Isomers and Halogen-Substituted Analogues

Table 1: Comparative Data of Halogenated Anilines

Key Observations:

Halogen Effects on Physical Properties :

- Fluorine’s electronegativity lowers melting points compared to chlorine analogues. For example, 4-Bromo-2,6-difluoroaniline (mp 63–65°C) vs. 4-Bromo-2,6-dichloroaniline (mp 85–86°C) .

- Bulkier halogens (e.g., Br, Cl) increase molecular weight and steric hindrance, influencing solubility and reactivity .

Positional Isomerism: this compound and 6-Bromo-3-chloro-2,4-difluoroaniline (CAS 201849-12-9) are identical structurally but differ in numbering, underscoring the need for precise nomenclature . Isomers like 2-Bromo-4,6-difluoroaniline exhibit distinct electronic properties due to varying substituent positions, affecting their utility in cross-coupling reactions .

Table 2: Reactivity Comparison

Key Trends:

- Electron-Withdrawing Effects : Chlorine and fluorine reduce electron density on the aromatic ring, directing electrophilic substitutions to meta/para positions .

- Cross-Coupling Utility : Bromine’s reactivity in Pd-catalyzed reactions makes these compounds pivotal in constructing complex molecules for pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.